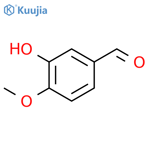

Cas no 881-57-2 (O-Acetyl Isovanillin)

O-Acetyl Isovanillin Propiedades químicas y físicas

Nombre e identificación

-

- 5-Formyl-2-methoxyphenyl acetate

- O-Acetyl Isovanillin

- 3-Acetoxy-4-methoxybenzaldehyde

- (5-formyl-2-methoxyphenyl) acetate

- Benzaldehyde, 3-(acetyloxy)-4-methoxy-

- CHEMBRDG-BB 9071542

- 3-Hydroxy-p-anisaldehyde Acetate

- 5-formyl-2-methoxyphenyl acetate(SALTDATA: FREE)

- acetylisovanillin

- isovanillin acetate

- O-acetyl isovanilline

- Acetic Acid 5-Formyl-2-methoxyphenyl Ester

- ZVPGTXJXZIXWGR-UHFFFAOYSA-N

- 6372AJ

- KM2586

- TRA0002179

- 3-Hydroxy-4-methoxybenzaldehyde, acetate

- SY017392

- AB0059588

- 3-(Acetyloxy)-4-methoxybenzaldehyde (ACI)

- p-Anisaldehyde, 3-hydroxy-, acetate (7CI, 8CI)

- O-Acetylisovanillin

- 5-Formyl-2-methoxyphenylacetate

- AKOS006242943

- 881-57-2

- CS-0155021

- ACETIC ACID 5-FORMYL-2-METHOXY-PHENYL ESTER

- AS-31349

- MFCD00266441

- DA-16904

- ALBB-026349

- DTXSID00399300

- 3-(Acetyloxy)-4-methoxy-benzaldehyde; 3-Hydroxy-p-anisaldehyde Acetate; 3-Acetoxy-4-methoxybenzaldehyde; 5-Formyl-2-methoxyphenyl Acetate

- BP-13409

- A2946

- SCHEMBL871742

-

- MDL: MFCD00266441

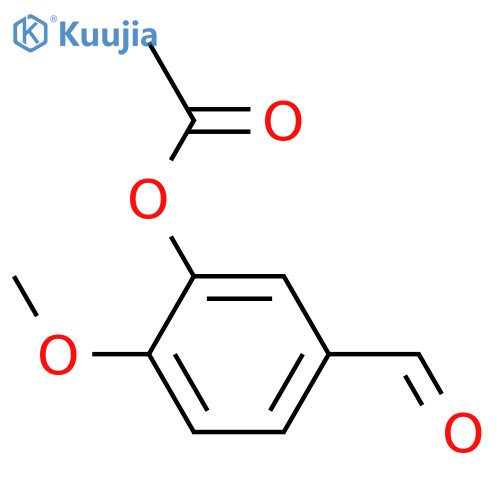

- Renchi: 1S/C10H10O4/c1-7(12)14-10-5-8(6-11)3-4-9(10)13-2/h3-6H,1-2H3

- Clave inchi: ZVPGTXJXZIXWGR-UHFFFAOYSA-N

- Sonrisas: O=CC1C=C(OC(C)=O)C(OC)=CC=1

Atributos calculados

- Calidad precisa: 194.05800

- Masa isotópica única: 194.05790880g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 14

- Cuenta de enlace giratorio: 4

- Complejidad: 214

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 52.6

- Xlogp3: 0.8

Propiedades experimentales

- Punto de fusión: 85.0 to 89.0 deg-C

- Punto de ebullición: 293℃ at 760 mmHg

- Punto de inflamación: 127.4℃

- PSA: 52.60000

- Logp: 1.43300

O-Acetyl Isovanillin Información de Seguridad

-

Símbolo:

- Promover:warning

- Instrucciones de peligro: H315-H319

- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

O-Acetyl Isovanillin Datos Aduaneros

- Código HS:2915390090

- Datos Aduaneros:

China Customs Code:

2915390090Overview:

2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Regulatory conditions:

A.Customs clearance form for Inbound Goods

B.Customs clearance form for outbound goodsInspection and quarantine category:

R.Sanitary supervision and inspection of imported food

S.Sanitary supervision and inspection of exported food

M.Import commodity inspection

N.Export commodity inspectionSummary:

2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%

O-Acetyl Isovanillin PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1225661-25g |

3-Acetoxy-4-methoxybenzaldehyde |

881-57-2 | 98% | 25g |

¥458.00 | 2024-04-27 | |

| abcr | AB222079-5 g |

5-Formyl-2-methoxyphenylacetate, 95%; . |

881-57-2 | 95% | 5g |

€108.70 | 2023-01-26 | |

| Apollo Scientific | OR322864-5g |

3-Acetoxy-4-methoxybenzaldehyde |

881-57-2 | 98+% | 5g |

£15.00 | 2025-03-21 | |

| Alichem | A019108519-25g |

5-Formyl-2-methoxyphenyl acetate |

881-57-2 | 97% | 25g |

$554.88 | 2023-08-31 | |

| eNovation Chemicals LLC | D781436-25g |

3-Acetoxy-4-methoxybenzaldehyde |

881-57-2 | >97% | 25g |

$90 | 2024-07-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A2946-25g |

O-Acetyl Isovanillin |

881-57-2 | 98.0%(GC) | 25g |

¥1310.0 | 2022-06-10 | |

| TRC | A179735-1g |

O-Acetyl Isovanillin |

881-57-2 | 1g |

$ 87.00 | 2023-09-09 | ||

| A2B Chem LLC | AB64133-5g |

5-Formyl-2-methoxyphenyl acetate |

881-57-2 | 97% | 5g |

$22.00 | 2024-04-19 | |

| eNovation Chemicals LLC | D781436-1g |

3-Acetoxy-4-methoxybenzaldehyde |

881-57-2 | >97% | 1g |

$45 | 2025-02-21 | |

| Aaron | AR003JHT-1g |

5-formyl-2-methoxyphenyl acetate |

881-57-2 | 97% | 1g |

$5.00 | 2025-01-22 |

O-Acetyl Isovanillin Métodos de producción

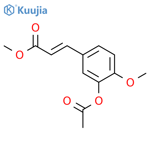

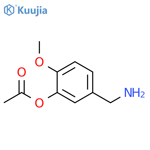

Synthetic Routes 1

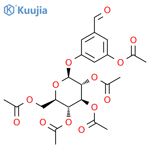

Synthetic Routes 2

2.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ; 4 h, rt

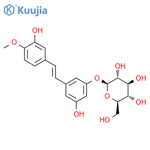

Synthetic Routes 3

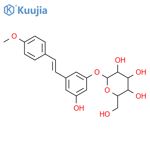

Synthetic Routes 4

1.2 Reagents: Water

Synthetic Routes 5

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

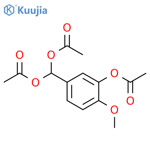

Synthetic Routes 10

2.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ; 4 h, rt

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

Synthetic Routes 15

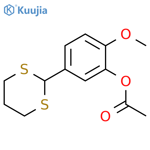

1.2 Reagents: Triphenylphosphine Solvents: Dichloromethane

Synthetic Routes 16

2.1 Reagents: Ozone Solvents: Methanol , Dichloromethane

2.2 Reagents: Triphenylphosphine Solvents: Dichloromethane

O-Acetyl Isovanillin Raw materials

- Phenol, 5-(1,3-dithian-2-yl)-2-methoxy-, 1-acetate

- Isovanillin

- Rhapontin

- β-D-Glucopyranoside, 3-(acetyloxy)-5-[(1E)-2-[3-(acetyloxy)-4-methoxyphenyl]ethenyl]phenyl, tetraacetate (9CI)

- Desoxyrhaponticin

- [3-(acetyloxy)-4-methoxyphenyl]methanediyl diacetate

- 2-Propenoic acid, 3-[3-(acetyloxy)-4-methoxyphenyl]-, methyl ester

- Phenol, 5-(aminomethyl)-2-methoxy-, 1-acetate

O-Acetyl Isovanillin Preparation Products

O-Acetyl Isovanillin Literatura relevante

-

Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847

-

Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296

881-57-2 (O-Acetyl Isovanillin) Productos relacionados

- 881-68-5(Vanillin acetate)

- 6635-24-1(3,4,5-tris(Acetyloxy)benzoic Acid)

- 58534-64-8(3,4-bis(acetyloxy)benzoic acid)

- 71932-18-8(3,4,5-Triacetoxybenzaldehyde)

- 72207-94-4(Ethylvanillin acetate)

- 34231-78-2(3-Acetoxybenzaldehyde)

- 10543-12-1(4-(Acetyloxy)-3-methoxybenzoic Acid)

- 6318-20-3(Acetylsyringic Acid)

- 2680687-84-5(tert-Butyl 5-bromo-2-chlorobenzyl(methyl)carbamate)

- 1270427-97-8(3-amino-3-(5-bromo-2-chloropyridin-3-yl)propanoic acid)